Cas no 180068-67-1 (Methyl 3,5-difluoro-2-hydroxybenzoate)

Methyl 3,5-difluoro-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3,5-difluoro-2-hydroxybenzoate
- 3,5-DIFLUORO-2-METHOXYBENZOIC ACID
- Benzoic acid, 3,5-difluoro-2-methoxy-
- QVR CF EF BO1
- Methyl3,5-difluoro-2-hydroxybenzoate
- Benzoic acid, 3,5-difluoro-2-hydroxy-, methyl ester
-
- MDL: MFCD06204228
- インチ: 1S/C8H6F2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
- InChIKey: WYPHUQIMIBVYFN-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC(F)=CC(F)=C1O
計算された属性
- せいみつぶんしりょう: 188.02900
- どういたいしつりょう: 188.02850037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.399
- ふってん: 293.9°C at 760 mmHg
- フラッシュポイント: 131.6°C
- 屈折率: 1.504
- PSA: 46.53000
- LogP: 1.67160
- 酸性度係数(pKa): 8.52±0.23(Predicted)
Methyl 3,5-difluoro-2-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008214-500mg |
Methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
Chemenu | CM127835-1g |
methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 95% | 1g |
$365 | 2023-01-09 | |
Crysdot LLC | CD12130883-1g |
Methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 95+% | 1g |
$386 | 2024-07-24 | |
Alichem | A015008214-250mg |
Methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015008214-1g |
Methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Methyl 3,5-difluoro-2-hydroxybenzoate 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Methyl 3,5-difluoro-2-hydroxybenzoateに関する追加情報
Methyl 3,5-difluoro-2-hydroxybenzoate (CAS No. 180068-67-1): A Comprehensive Overview
Methyl 3,5-difluoro-2-hydroxybenzoate, identified by its CAS number 180068-67-1, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of hydroxybenzoic acid esters, characterized by the presence of both hydroxyl and fluoro substituents on the benzene ring. The unique structural features of Methyl 3,5-difluoro-2-hydroxybenzoate make it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
The introduction of fluorine atoms into the aromatic ring significantly influences the electronic properties and metabolic stability of the molecule. Fluorinated compounds are widely recognized for their enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased resistance to enzymatic degradation. These attributes have made fluorinated benzoates, including Methyl 3,5-difluoro-2-hydroxybenzoate, valuable scaffolds in drug design and development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Methyl 3,5-difluoro-2-hydroxybenzoate and biological receptors. Studies have demonstrated that the fluoro substituents can modulate the binding affinity and selectivity of the compound, making it an attractive candidate for developing novel therapeutic agents. For instance, computational studies have revealed that the presence of fluorine atoms can enhance the interactions with certain enzymes and receptors, leading to more potent and selective pharmacological effects.
In addition to its potential in drug development, Methyl 3,5-difluoro-2-hydroxybenzoate has been explored as a key intermediate in the synthesis of various fluorinated compounds. The compound's reactivity allows for further functionalization, enabling the preparation of more complex molecules with tailored properties. This has opened up new avenues in synthetic organic chemistry, particularly in the development of advanced materials and specialty chemicals.
The pharmaceutical industry has shown particular interest in Methyl 3,5-difluoro-2-hydroxybenzoate due to its structural similarity to known bioactive molecules. Researchers have investigated its potential as a precursor for antiviral, anti-inflammatory, and anticancer agents. Preliminary studies have suggested that derivatives of this compound may exhibit promising biological activities by targeting specific pathways involved in disease progression.
The synthesis of Methyl 3,5-difluoro-2-hydroxybenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the versatility of Methyl 3,5-difluoro-2-hydroxybenzoate but also contribute to the broader field of organic synthesis by providing new strategies for constructing fluorinated aromatic compounds.
The environmental impact of fluorinated compounds has also been a subject of research. While fluoroaromatics offer numerous benefits in pharmaceutical applications, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Additionally, researchers are exploring biodegradable alternatives to traditional fluorinated compounds to address these concerns.
In conclusion, Methyl 3,5-difluoro-2-hydroxybenzoate (CAS No. 180068-67-1) represents a significant advancement in pharmaceutical and chemical research. Its unique structural features and versatile reactivity make it a valuable compound for drug development and synthetic applications. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in advancing both medicinal chemistry and materials science.
180068-67-1 (Methyl 3,5-difluoro-2-hydroxybenzoate) 関連製品
- 84376-20-5(3,5-Difluoro-2-hydroxybenzoic acid)
- 70163-98-3(Methyl 3-fluoro-2-hydroxybenzoate)
- 391-92-4(Methyl 5-fluoro-2-hydroxybenzoate)
- 106428-04-0(Methyl 3-fluoro-2-methoxybenzoate)
- 941926-86-9(6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one)
- 740799-82-0(methyl 3,4-dihydroxy-2-methyl-benzoate)
- 1804574-64-8(4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine)
- 1216134-31-4(3-Chloro-4-ethoxy-phenol)
- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)
- 351421-96-0(1-(pyridin-3-yl)cyclopropylmethanol)
